molecular formula C12H11N3 B594368 2-(3-Benzylimidazol-4-yl)acetonitrile CAS No. 1256643-67-0

2-(3-Benzylimidazol-4-yl)acetonitrile

Cat. No. B594368
CAS RN: 1256643-67-0
M. Wt: 197.241
InChI Key: JMMYTVRVOOMPDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3-Benzylimidazol-4-yl)acetonitrile” is a compound with the molecular formula C12H11N3 . It has a molecular weight of 197.24 g/mol . This compound is not intended for human or veterinary use and is available for research use only.


Synthesis Analysis

The synthesis of imidazole derivatives, which includes “2-(3-Benzylimidazol-4-yl)acetonitrile”, often starts from the use of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .


Molecular Structure Analysis

The InChI string of “2-(3-Benzylimidazol-4-yl)acetonitrile” is InChI=1S/C12H11N3/c13-7-6-12-8-14-10-15(12)9-11-4-2-1-3-5-11/h1-5,8,10H,6,9H2 . The Canonical SMILES is C1=CC=C(C=C1)CN2C=NC=C2CC#N .


Physical And Chemical Properties Analysis

The compound “2-(3-Benzylimidazol-4-yl)acetonitrile” has a molecular weight of 197.24 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The compound also has a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are both 197.095297364 g/mol . The Topological Polar Surface Area is 41.6 Ų .

Future Directions

“2-(3-Benzylimidazol-4-yl)acetonitrile” is available for research use. The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . Therefore, it can be expected that future research will continue to explore the potential applications of this compound and other imidazole derivatives.

properties

IUPAC Name

2-(3-benzylimidazol-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c13-7-6-12-8-14-10-15(12)9-11-4-2-1-3-5-11/h1-5,8,10H,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMYTVRVOOMPDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC=C2CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Benzylimidazol-4-yl)acetonitrile

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